molecular formula C6H3BrClN3 B13154877 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine

3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13154877
M. Wt: 232.46 g/mol
InChI Key: PPHJVIPBYNUVNN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent . The reaction conditions often include mild temperatures and the presence of a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for drug development .

Biological Activity

3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the third position and a chlorine atom at the eighth position of the triazole ring, which may enhance its pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential.

  • Molecular Formula : C6_6H3_3BrClN3_3
  • Molecular Weight : 232.46 g/mol
  • CAS Number : 1781790-26-8

Anticancer Properties

Research indicates that derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibit significant anticancer activity. Notably, compounds within this family have been studied for their ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and tumor immune evasion. The presence of electron-withdrawing groups such as bromine and chlorine enhances the compound's efficacy against various cancer cell lines.

A study reported that compounds related to this compound demonstrated a dose-dependent increase in reactive oxygen species (ROS) levels and induced early apoptosis in cancer cells (BGC-823) at IC50_{50} values lower than traditional chemotherapeutics like 5-fluorouracil (5-FU) .

Molecular docking studies suggest that this compound can effectively bind to target proteins involved in cancer progression. The binding affinity and interaction with DNA have been characterized using UV/Vis spectroscopy and circular dichroism (CD) spectroscopy, indicating groove binding and partial intercalation with DNA .

Comparative Biological Activity Table

Compound NameIC50_{50} (μM)Mechanism of ActionNotes
This compound<15Induces apoptosis via ROS increaseEffective against BGC-823 cells
5-Fluorouracil (5-FU)15.18AntimetaboliteStandard chemotherapy agent
Other DerivativesVariesVaries by structureStructural modifications alter activity

Study on Antitumor Activity

In one study focusing on the antitumor activity of various derivatives of [1,2,4]triazolo[4,3-a]pyridine, compounds with bromine substitutions exhibited superior activity against several cancer cell lines compared to their unsubstituted counterparts. Specifically, compound 10a , which includes a bromine atom at the third position similar to our compound of interest, showed an IC50_{50} value of 9.00 μM against BGC-823 cells .

Apoptosis Induction

Further investigations revealed that the introduction of electron-withdrawing groups significantly enhanced the apoptotic effects on cancer cells. The morphological changes observed in treated cells included nuclear fragmentation and chromatin condensation indicative of early apoptosis .

Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

3-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C6H3BrClN3/c7-6-10-9-5-4(8)2-1-3-11(5)6/h1-3H

InChI Key

PPHJVIPBYNUVNN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2Br)C(=C1)Cl

Origin of Product

United States

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